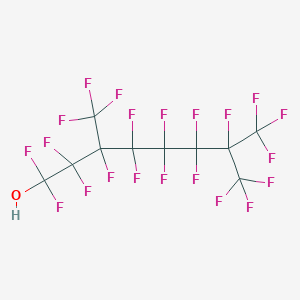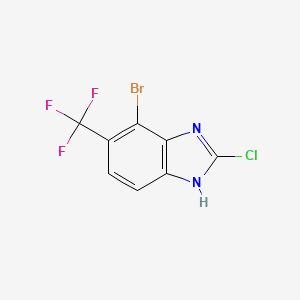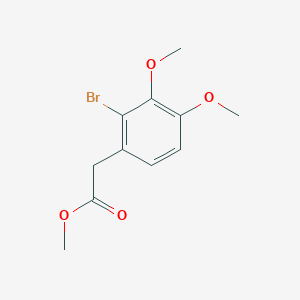
(R)-3-((tert-Butyldimethylsilyl)oxy)-1-(1H-1,2,4-triazol-1-yl)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-((tert-Butyldimethylsilyl)oxy)-1-(1H-1,2,4-triazol-1-yl)butan-2-one is a synthetic organic compound that features a triazole ring and a silyl ether group. Compounds containing triazole rings are often of interest due to their diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-Butyldimethylsilyl)oxy)-1-(1H-1,2,4-triazol-1-yl)butan-2-one typically involves the following steps:
Formation of the triazole ring: This can be achieved through a click chemistry approach, where an azide reacts with an alkyne in the presence of a copper catalyst.
Introduction of the silyl ether group: The tert-butyldimethylsilyl (TBDMS) group can be introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Formation of the final product: The intermediate compounds are then coupled under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the silyl ether group.
Reduction: Reduction reactions may target the carbonyl group in the butan-2-one moiety.
Substitution: The triazole ring can participate in various substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions on the triazole ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated product, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-3-((tert-Butyldimethylsilyl)oxy)-1-(1H-1,2,4-triazol-1-yl)butan-2-one can be used as an intermediate in the synthesis of more complex molecules.
Biology
Biologically, compounds with triazole rings are often explored for their potential as enzyme inhibitors or antimicrobial agents.
Medicine
In medicine, such compounds may be investigated for their potential therapeutic effects, including antifungal, antiviral, or anticancer activities.
Industry
Industrially, these compounds can be used in the development of new materials or as catalysts in various chemical processes.
Wirkmechanismus
The mechanism of action of ®-3-((tert-Butyldimethylsilyl)oxy)-1-(1H-1,2,4-triazol-1-yl)butan-2-one would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-Hydroxy-1-(1H-1,2,4-triazol-1-yl)butan-2-one: Lacks the silyl ether group.
®-3-((Trimethylsilyl)oxy)-1-(1H-1,2,4-triazol-1-yl)butan-2-one: Contains a different silyl ether group.
Uniqueness
The presence of the tert-butyldimethylsilyl group in ®-3-((tert-Butyldimethylsilyl)oxy)-1-(1H-1,2,4-triazol-1-yl)butan-2-one may confer unique properties such as increased stability or altered reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C12H23N3O2Si |
|---|---|
Molekulargewicht |
269.41 g/mol |
IUPAC-Name |
(3R)-3-[tert-butyl(dimethyl)silyl]oxy-1-(1,2,4-triazol-1-yl)butan-2-one |
InChI |
InChI=1S/C12H23N3O2Si/c1-10(17-18(5,6)12(2,3)4)11(16)7-15-9-13-8-14-15/h8-10H,7H2,1-6H3/t10-/m1/s1 |
InChI-Schlüssel |
NXHGDUSBJCHRMT-SNVBAGLBSA-N |
Isomerische SMILES |
C[C@H](C(=O)CN1C=NC=N1)O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CC(C(=O)CN1C=NC=N1)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



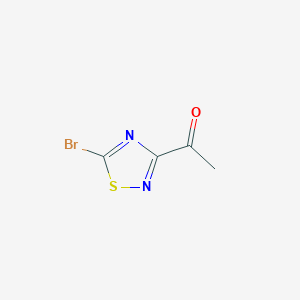
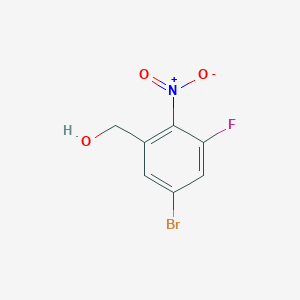

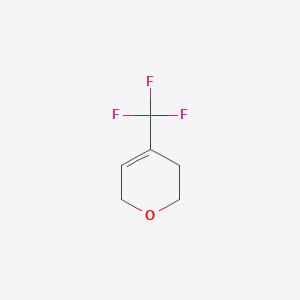
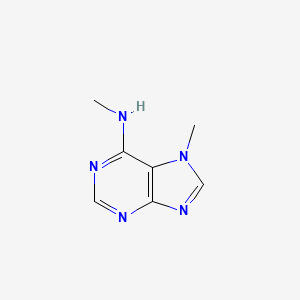
![2-[2,3-Bis(trifluoromethyl)pentyl]propanedioic acid](/img/structure/B12845921.png)



